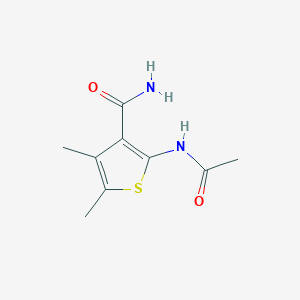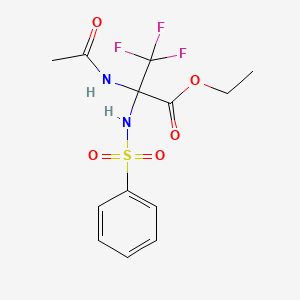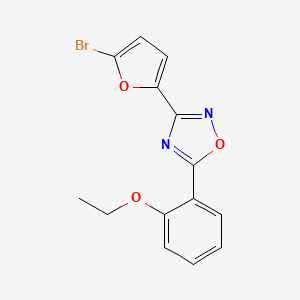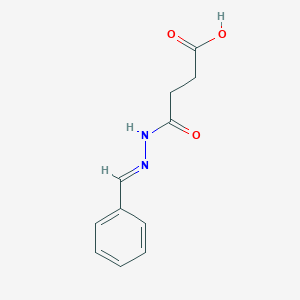
2-(acetylamino)-4,5-dimethyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 2-(acetylamino)-4,5-dimethyl-3-thiophenecarboxamide, involves various strategies to introduce functional groups that significantly alter the chemical and physical properties of the resulting compounds. For example, the synthesis and crystal structure of related thiophene carboxamide derivatives have been characterized by X-ray diffraction methods, indicating a specific interest in their crystalline forms and the potential for intra- and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with the potential for significant variation based on substituents. Studies have employed X-ray diffraction to elucidate these structures, revealing how different groups attached to the thiophene ring influence the overall geometry and potential for hydrogen bonding, crucial for understanding the compound's reactivity and interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cyclization and alkylation, which are essential for synthesizing complex heterocyclic compounds. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, demonstrating the potential for creating thieno[2,3-d]pyrimidines, a process that likely involves intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Heteroatom Chemistry, 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, affecting the compound's behavior in different environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming bonds with metals or other organic molecules, are central to understanding the applications and limitations of thiophene derivatives. Research into these aspects can provide insights into how these compounds might be used in the synthesis of more complex molecules or in applications such as materials science, pharmaceuticals, and catalysis.
References
- Analytical Sciences: X-ray Structure Analysis Online. (2004). Synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Link to source.
- Heteroatom Chemistry. (2009). Investigation into the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation. Link to source.
科学的研究の応用
Synthesis and Derivative Applications
Synthesis and Anticancer Activity : New thiophene derivatives, including 2-(acetylamino)-4,5-dimethyl-3-thiophenecarboxamide, have been synthesized and evaluated for anticancer activity. These derivatives exhibit promising inhibitory activity against several cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures, suggesting potential applications in cancer treatment research (Atta & Abdel‐Latif, 2021).
Biological Activity : Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. The structural configuration of these compounds, including intra and intermolecular hydrogen bonds, contributes to their biological activity, indicating their potential as leads for the development of new antimicrobial agents (Vasu et al., 2003).
Alkylation and Ring Closure Reactions : A study utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, derived from 2-acetylthiophene, explored alkylation and ring closure reactions. This research contributes to generating a structurally diverse compound library, showcasing the versatility of thiophene derivatives in chemical synthesis and the potential for discovering new bioactive compounds (Roman, 2013).
Chemical Characterization and Synthesis : The synthesis and chemical characterization of diheteroaryl thienothiophene derivatives highlight the utility of thiophene derivatives in creating compounds with potential electronic and photonic applications. The process involved treating specific thiophene derivatives with dimethylformamide dimethyl acetal to yield various biologically active compounds (Mabkhot et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-acetamido-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-4-5(2)14-9(11-6(3)12)7(4)8(10)13/h1-3H3,(H2,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQFJPPMAWWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)
![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5512120.png)
![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)


![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)

